SARS-CoV-2 nsp14-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 nsp14-IN-2 is a compound designed to inhibit the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the viral replication process by catalyzing the methylation of viral RNA and assisting in RNA proofreading. Inhibiting nsp14 can potentially disrupt the replication of the virus, making this compound a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 nsp14-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2 nsp14-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to improve its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against nsp14. These derivatives are characterized by their improved binding affinity to the target protein and better pharmacokinetic profiles .
Scientific Research Applications
SARS-CoV-2 nsp14-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure and function of nsp14 and its role in viral replication. In biology, it helps researchers understand the molecular mechanisms of SARS-CoV-2 infection and identify potential therapeutic targets .
In medicine, this compound is being investigated as a potential antiviral drug for treating COVID-19. Its ability to inhibit nsp14 makes it a promising candidate for combination therapies with other antiviral agents. In the industry, the compound’s synthesis and production methods are being optimized to ensure a steady supply for research and clinical trials .
Mechanism of Action
SARS-CoV-2 nsp14-IN-2 exerts its effects by binding to the nsp14 protein and inhibiting its enzymatic activities. The compound targets the N-terminal exonuclease domain and the C-terminal guanine-N7-methyltransferase domain of nsp14, disrupting its role in RNA proofreading and methylation. This inhibition leads to the accumulation of errors in the viral RNA, ultimately impairing the replication and transcription processes of the virus .
Comparison with Similar Compounds
SARS-CoV-2 nsp14-IN-2 is unique compared to other similar compounds due to its dual inhibitory activity against both the exonuclease and methyltransferase domains of nsp14. Similar compounds include inhibitors targeting other non-structural proteins of SARS-CoV-2, such as nsp10 and nsp12. this compound stands out for its ability to simultaneously disrupt multiple functions of nsp14, making it a more comprehensive antiviral agent .
List of Similar Compounds:- Inhibitors targeting nsp10
- Inhibitors targeting nsp12
- Methylenedisalicylic acids
- N-hydroxy-isoquinoline-1,3-diones
- 2-Styryl-quinoline derivatives
- Chalconoids
Properties
Molecular Formula |
C21H21N5O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[[(2R,3S,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H21N5O5S/c22-21-16-8-7-15(26(16)24-11-23-21)20-19(28)18(27)17(31-20)10-25-32(29,30)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,17-20,25,27-28H,10H2,(H2,22,23,24)/t17-,18-,19-,20+/m1/s1 |
InChI Key |
IYCYSBUBGPYWMH-WTGUMLROSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)C4=CC=C5N4N=CN=C5N)O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)C4=CC=C5N4N=CN=C5N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.